7-Fluoroindirubin-3'-acetoxime is a specialized synthetic bis-indole derivative engineered to overcome the broad kinase promiscuity typical of natural and classical synthetic indirubins [1]. By combining a 7-fluoro substitution with a bulky 3'-acetoxime group, this compound shifts the pharmacological profile away from classical glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase (CDK) targets, instead acting as a highly selective inhibitor of Aurora kinases B and C [2]. In laboratory and preclinical procurement, it is primarily sourced as a precision tool for isolating Aurora C-driven cellular processes and investigating caspase-independent cell death pathways, offering superior target discrimination and formulation compatibility compared to standard oxime-based analogs [1].
Buyers cannot substitute 7-fluoroindirubin-3'-acetoxime with common indirubin benchmarks like 6BIO or closely related 7-halogenated analogs [1]. While 6BIO is a potent GSK-3 inhibitor, the 7-position substitution in this compound creates a deliberate steric clash that completely abolishes GSK-3 and CDK binding, preventing massive off-target pathway activation [2]. Furthermore, within the 7-substituted class, the precise combination of the fluorine atom and the acetoxime group is non-negotiable. Substituting the fluorine with a larger halogen (such as chlorine or bromine) in the presence of the acetoxime bulk completely destroys Aurora kinase affinity [2]. Similarly, reverting to the parent 7-fluoroindirubin-3'-oxime results in a 10-fold increase in unwanted Aurora A activity, destroying the compound's specialized selectivity window for Aurora C [2].
In comparative kinase profiling, 7-fluoroindirubin-3'-acetoxime demonstrates an IC50 of 1.0 μM for Aurora C and 20.0 μM for Aurora A, yielding a 20-fold selectivity window [1]. In contrast, the parent 7-fluoroindirubin-3'-oxime exhibits an IC50 of 2.0 μM for Aurora A, providing only a 2-fold selectivity margin [1]. The acetoxime modification effectively suppresses Aurora A binding without compromising Aurora C affinity.
| Evidence Dimension | Kinase inhibition IC50 (Aurora A vs Aurora C) |
| Target Compound Data | IC50 AurC = 1.0 μM, AurA = 20.0 μM (20-fold selectivity) |
| Comparator Or Baseline | 7-Fluoroindirubin-3'-oxime (IC50 AurC = 1.0 μM, AurA = 2.0 μM; 2-fold selectivity) |
| Quantified Difference | 10-fold reduction in Aurora A off-target activity. |
| Conditions | In vitro kinase assay |
The acetoxime modification eliminates confounding Aurora A-mediated mitotic arrest, making this compound the required choice for isolating Aurora C-specific pathways in cellular workflows.
The biological utility of the acetoxime scaffold is strictly dependent on the 7-fluoro substitution. While 7-fluoroindirubin-3'-acetoxime retains potent Aurora C activity (IC50 = 1.0 μM), substituting the fluorine atom with a larger chlorine atom (7-chloroindirubin-3'-acetoxime) results in a complete loss of activity across all Aurora kinases (IC50 > 100.0 μM) [1]. This demonstrates that the binding pocket cannot accommodate the combined steric bulk of a larger halogen and the acetoxime group.
| Evidence Dimension | Aurora kinase binding retention (IC50) |
| Target Compound Data | 7-Fluoroindirubin-3'-acetoxime retains Aurora C activity (IC50 = 1.0 μM) |
| Comparator Or Baseline | 7-Chloroindirubin-3'-acetoxime (IC50 > 100.0 μM for all Aurora kinases) |
| Quantified Difference | Complete loss of activity (>100-fold drop) with chloro substitution. |
| Conditions | Structure-activity relationship (SAR) kinase profiling |
Procurement must strictly specify the 7-fluoro derivative, as substituting with a larger halogen (chloro/bromo) creates steric clashes that completely abolish the acetoxime scaffold's biological utility.
Unlike classical indirubins, 7-fluoroindirubin-3'-acetoxime is inactive against GSK-3β and CDKs [1]. The standard benchmark 6-bromoindirubin-3'-oxime (6BIO) is a highly potent pan-GSK-3/CDK inhibitor, but shifting substitution to the 7-position creates a deliberate steric clash with Leu132 in the GSK-3β binding pocket [1]. This structural feature completely ablates classical indirubin activity.
| Evidence Dimension | GSK-3β and CDK cross-reactivity |
| Target Compound Data | 7-Fluoroindirubin-3'-acetoxime (Inactive against GSK-3β and CDKs) |
| Comparator Or Baseline | 6-Bromoindirubin-3'-oxime (6BIO) (Potent pan-GSK-3/CDK inhibitor) |
| Quantified Difference | Complete ablation of classical GSK-3/CDK activity. |
| Conditions | Kinase selectivity screening and molecular docking |
Prevents unwanted activation of Wnt or cell cycle arrest pathways, ensuring that observed phenotypic changes are cleanly attributable to Aurora inhibition rather than classical indirubin off-targets.
Ideal for cellular assays where researchers must distinguish Aurora C functions from Aurora A-mediated mitotic processes, leveraging the compound's verified 20-fold selectivity window to prevent confounding cell cycle arrest [1].
Used as a precision chemical probe in oncology research to trigger non-apoptotic cell death in human tumor cell lines without the massive GSK-3/Wnt pathway activation caused by standard 6-substituted indirubins [2].
Serves as a rigid, dual-substituted structural benchmark in computational chemistry and X-ray crystallography to map the spatial limits of the Aurora kinase ATP-binding site, specifically defining the tolerance threshold for 7-position halogens [1].